4-(thiophen-2-yl)-N-(m-tolyl)tetrahydro-2H-pyran-4-carboxamide
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Overview
Description
4-(thiophen-2-yl)-N-(m-tolyl)tetrahydro-2H-pyran-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a thiophene ring, an oxane ring, and a carboxamide group
Scientific Research Applications
4-(thiophen-2-yl)-N-(m-tolyl)tetrahydro-2H-pyran-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(thiophen-2-yl)-N-(m-tolyl)tetrahydro-2H-pyran-4-carboxamide typically involves multiple steps, starting with the preparation of the thiophene and oxane intermediates. One common method involves the Paal-Knorr synthesis for the thiophene ring, followed by the formation of the oxane ring through a cyclization reaction. The final step involves the coupling of the 3-methylphenyl group with the oxane-thiophene intermediate under specific reaction conditions, such as the use of a suitable catalyst and solvent .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
4-(thiophen-2-yl)-N-(m-tolyl)tetrahydro-2H-pyran-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound .
Comparison with Similar Compounds
Similar Compounds
4-(thiophen-2-yl)-N-(m-tolyl)tetrahydro-2H-pyran-4-carboxamide: shares similarities with other thiophene and oxane derivatives, such as:
Uniqueness
Compared to other similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-(3-methylphenyl)-4-thiophen-2-yloxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S/c1-13-4-2-5-14(12-13)18-16(19)17(7-9-20-10-8-17)15-6-3-11-21-15/h2-6,11-12H,7-10H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRWSMZVDUQODIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2(CCOCC2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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